5-Cyanofuran-2-carboxylic acid (CAS 212197-74-5) is a heterocyclic organic compound featuring a furan ring functionalized with two distinct, electronically influential groups. The C2 carboxylic acid provides a reactive site for forming amides, esters, and serving as a ligand for metal-organic frameworks (MOFs), while the C5 cyano group acts as a strong electron-withdrawing group and a versatile synthetic handle for nitrogen-containing heterocycles. [REFS-1, REFS-2] This specific combination of functionalities allows for precise tuning of electronic properties and enables synthetic pathways not accessible with simpler furan derivatives.
Direct substitution of 5-cyanofuran-2-carboxylic acid with simpler analogs like furan-2-carboxylic acid or even other electron-withdrawing variants like 5-nitrofuran-2-carboxylic acid is often unviable. The cyano group's specific electronic signature (Hammett constant) and its unique reactivity profile are critical design inputs. In structure-activity relationship (SAR) studies, for instance, biological activity is shown to be highly dependent on the electronic properties of the C5 substituent. [1] Swapping the cyano group for a nitro group, or omitting it entirely, would fundamentally alter the molecule's reduction potential and interaction with biological targets, invalidating experimental results. Furthermore, the cyano group offers synthetic transformations, such as conversion to tetrazoles or amines, that are inaccessible with a nitro or formyl group, making it a non-interchangeable precursor for specific downstream targets.
5-Cyanofuran-2-carboxylic acid is a documented and utilized precursor for the synthesis of complex N-aryl and N-heterocyclic amides. Its utility is demonstrated in the preparation of elaborate molecules developed for screening in drug discovery programs. [REFS-1, REFS-2] In these multi-step synthetic routes, the compound serves as a stable, reactive building block where the cyano-furan scaffold is a core component of the final, larger structures. The carboxylic acid function provides a reliable handle for standard amide coupling reactions, while the cyano group is retained as a key electronic and structural feature in the target molecule.
| Evidence Dimension | Precursor Suitability |
| Target Compound Data | Demonstrated use as a starting material for patented and published complex amide structures. |
| Comparator Or Baseline | Crude mixtures or alternative starting materials that would require additional steps to install the cyano-furan core. |
| Quantified Difference | Enables direct synthesis route, avoiding multiple steps of furan construction and functionalization. |
| Conditions | Standard amide coupling conditions in medicinal chemistry synthesis workflows. |
For medicinal chemists, procuring this specific acid eliminates the need for de novo synthesis of the core scaffold, saving significant time and resources in a drug discovery campaign.
In the closely related 5-nitrofuran class, antibacterial activity is quantitatively correlated with the electronic properties of the molecule, specifically the cyclic voltametric reduction potential (E). [1] This establishes a direct link between the electron-withdrawing strength of the C5 substituent and biological function. The cyano group possesses a different Hammett constant and thus imparts distinct electronic characteristics compared to the nitro group, the formyl group, or a simple hydrogen. Therefore, 5-cyanofuran-2-carboxylic acid is not an arbitrary choice but a specific tool for researchers to systematically probe the effects of electronic modulation on bioactivity. Substituting it with an analog would not be a comparable experiment but a different one entirely.
| Evidence Dimension | Electronic Influence on Bioactivity (IC50) |
| Target Compound Data | Provides a specific electronic profile due to the cyano group for use in QSAR models. |
| Comparator Or Baseline | 5-Nitrofurans, where IC50 is shown to be a function of the reduction potential. |
| Quantified Difference | The choice of a cyano vs. a nitro group represents a discrete, non-continuous change in electronic parameters critical for modeling biological activity. |
| Conditions | Quantitative Structure-Activity Relationship (QSAR) studies against Gram-positive and Gram-negative bacteria. |
This compound is essential for researchers performing systematic SAR studies who need to precisely control the electronic properties of their molecular probes to build predictive models.
As a bifunctional linker, 5-cyanofuran-2-carboxylic acid offers a strategic advantage over both the unsubstituted furan-2-carboxylic acid and the difunctional 2,5-furandicarboxylic acid (FDCA). While the carboxylate group coordinates with metal centers to form the framework structure, the cyano group remains available as a pendent functional site within the pores. [1] Unlike a second carboxylate group (as in FDCA), which would likely be consumed in framework coordination, the cyano group can participate in post-synthetic modifications, such as conversion to an amidine or a tetrazole, to alter the framework's surface chemistry, polarity, and guest affinity. [2]
| Evidence Dimension | Functionality for Post-Synthetic Modification (PSM) |
| Target Compound Data | Provides a chemically versatile, uncoordinated cyano group within the MOF pore. |
| Comparator Or Baseline | Furan-2-carboxylic acid (no functional group for PSM) or 2,5-furandicarboxylic acid (both groups typically coordinate, leaving no site for PSM). |
| Quantified Difference | Introduces a unique reactive handle for pore functionalization not present in the most common furan-based linkers. |
| Conditions | Standard solvothermal synthesis of metal-organic frameworks. |
For materials scientists, this compound is the correct choice for designing MOFs with tunable pore environments and for introducing functionalities that require post-synthetic chemical transformations.
As a key intermediate for synthesizing complex amides, this compound is ideally suited for lead optimization campaigns where the cyano-furan moiety is a core pharmacophore. Its use accelerates the synthesis of analog libraries for SAR exploration. [REFS-1, REFS-2]
The ideal choice for creating MOFs where the goal is to introduce specific functionality through post-synthetic modification of the linker. The pendent cyano group serves as a versatile chemical handle for reactions within the framework's pores, enabling the tuning of properties for applications like selective gas separation or catalysis.
For researchers conducting QSAR studies, this compound provides a critical data point. It allows for the systematic evaluation of how electron-withdrawing strength at the C5 position, distinct from that of a nitro or other group, influences antibacterial, antifungal, or enzyme inhibitory activity. [3]
Irritant